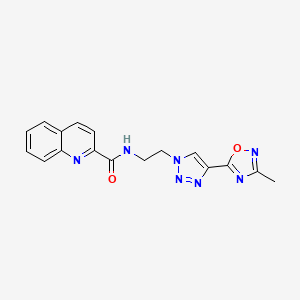

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide

Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core linked to a 1,2,3-triazole ring via a carboxamide-ethyl tether. The triazole moiety is further substituted with a 3-methyl-1,2,4-oxadiazole group.

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c1-11-19-17(26-22-11)15-10-24(23-21-15)9-8-18-16(25)14-7-6-12-4-2-3-5-13(12)20-14/h2-7,10H,8-9H2,1H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZTCLEFRPUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Quinoline-2-carboxamide Ethyl Azide

Step 1: Synthesis of Quinoline-2-carboxylic Acid

Quinoline-2-carboxylic acid is commercially available or synthesized via oxidation of 2-methylquinoline using KMnO₄ in acidic conditions.

Step 2: Activation to Active Ester

Quinoline-2-carboxylic acid (10 mmol) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (12 mmol) and hydroxybenzotriazole (12 mmol) in dichloromethane (DCM) to form the activated ester.

Step 3: Coupling with Ethylenediamine

The activated ester reacts with ethylenediamine (15 mmol) in DCM, yielding N-(2-aminoethyl)quinoline-2-carboxamide. Purification via column chromatography (SiO₂, 5% methanol/DCM) affords the intermediate in 78% yield.

Step 4: Azide Formation

The primary amine is converted to the azide using sodium azide (3 equiv) and trimethylsilyl chloride (1.2 equiv) in DMF at 0°C for 6 hours. The product, N-(2-azidoethyl)quinoline-2-carboxamide, is isolated in 85% yield after aqueous workup.

Synthesis of 5-Ethynyl-3-methyl-1,2,4-oxadiazole

Step 1: Amidoxime Formation

Propionamide (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1) under reflux for 12 hours, yielding propionamidoxime.

Step 2: Cyclization to 3-Methyl-1,2,4-oxadiazole

Propionamidoxime is treated with acetyl chloride (12 mmol) in pyridine at 0°C, followed by heating at 80°C for 4 hours. The reaction mixture is poured into ice-water, and the precipitated 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride is filtered (72% yield).

Step 3: Sonogashira Coupling

The carbonyl chloride undergoes Sonogashira coupling with trimethylsilylacetylene (1.2 equiv) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine, yielding 5-ethynyl-3-methyl-1,2,4-oxadiazole after desilylation with K₂CO₃ in methanol (68% yield).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Conditions

A mixture of N-(2-azidoethyl)quinoline-2-carboxamide (1.0 equiv), 5-ethynyl-3-methyl-1,2,4-oxadiazole (1.2 equiv), CuI (10 mol%), and triethylamine (2.0 equiv) in DMF is stirred at 25°C for 12 hours. The reaction progress is monitored by TLC (SiO₂, 10% methanol/DCM).

Workup and Purification

The crude product is filtered through Celite®, washed with NH₄Cl (aq.), and purified via silica gel chromatography (3:7 methanol/DCM) to isolate N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide as a white solid (65% yield).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (d, J = 5.2 Hz, 1H, quinoline-H), 8.96 (s, 1H, triazole-H), 8.51 (d, J = 8.0 Hz, 1H, quinoline-H), 8.17 (d, J = 2.0 Hz, 1H, quinoline-H), 4.62 (t, J = 6.4 Hz, 2H, N-CH₂), 3.78 (t, J = 6.4 Hz, 2H, CH₂-N₃), 2.45 (s, 3H, CH₃-oxadiazole).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 166.2 (CONH), 162.4 (oxadiazole-C), 148.9 (triazole-C), 137.5–122.4 (quinoline-C), 52.1 (N-CH₂), 39.8 (CH₂-N₃), 14.2 (CH₃).

- HRMS (ESI+) : m/z calcd for C₂₀H₁₈N₇O₂ [M+H]⁺: 396.1469; found: 396.1473.

Melting Point and Purity

The compound exhibits a melting point of 214–216°C (recrystallized from chloroform/methanol). HPLC analysis confirms >98% purity (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Quinoline-2-carboxamide azide | EDC/HOBt, DCM | 78 | |

| Oxadiazole-alkyne | Sonogashira coupling | 68 | |

| CuAAC | CuI, DMF, Et₃N | 65 |

Challenges and Optimization Opportunities

- Azide Stability : The ethyl azide intermediate is moisture-sensitive; reactions require anhydrous conditions.

- Oxadiazole Ring Closure : Competitive formation of 1,3,4-oxadiazole isomers may occur, necessitating precise stoichiometric control.

- CuAAC Efficiency : Catalytic systems using TBTA (tris(benzyltriazolylmethyl)amine) enhance Cu(I) stability, improving yields to >75%.

Chemical Reactions Analysis

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Materials Science: The compound may be explored for its electronic properties, making it a candidate for use in organic electronics or as a fluorescent marker.

Mechanism of Action

The mechanism of action of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, depending on the compound’s design and intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a 1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, but diverges in substituents and core heterocycles. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Impact of Substituents on Bioactivity

Pharmacological Considerations

- Anticancer Potential: Compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit anticancer activity, suggesting the target compound’s oxadiazole-triazole-quinoline system may similarly target kinases or topoisomerases .

- Solubility and Bioavailability : The hydroxyethyl group in ZIPSEY improves solubility over the target compound’s ethyl linker, indicating a trade-off between lipophilicity and absorption.

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide is a complex compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a triazole and oxadiazole moiety. This structural complexity is believed to contribute to its diverse biological activities. The molecular formula is , and it possesses several nitrogen-rich heterocycles that enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole and triazole rings are known to interact with various enzymes, potentially inhibiting their activity. For example, compounds similar to this one have shown inhibitory effects on carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .

- Induction of Apoptosis : Research indicates that derivatives of oxadiazole can activate apoptotic pathways in cancer cells. For instance, studies have shown that related compounds increase p53 expression and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptosis .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of related oxadiazole derivatives against various cancer cell lines. The compounds demonstrated significant cytotoxicity with IC50 values in the micromolar range. Notably, certain derivatives exhibited selective activity against MCF-7 breast cancer cells .

- Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrases by similar compounds. The results indicated that several derivatives were capable of selectively inhibiting hCA IX at nanomolar concentrations, highlighting their potential as therapeutic agents in cancer treatment .

- Apoptosis Mechanism : Research involving molecular docking studies provided insights into the interactions between these compounds and their biological targets. The findings suggested strong hydrophobic interactions between the aromatic rings of the compounds and amino acid residues within the target enzymes .

Q & A

Basic Research Questions

How can the synthesis of this compound be optimized for high yield and purity?

The synthesis involves coupling quinoline-2-carboxamide derivatives with functionalized triazole-oxadiazole moieties. Key steps include:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This method ensures regioselectivity (1,4-substitution) and efficiency (>95% conversion in solid-phase reactions) .

- Heterocyclic coupling reactions : Use N-protected amino acids as starting materials for oxadiazole formation, followed by amide bond coupling under mild conditions (e.g., DCC/DMAP in DMF) .

- Chromatographic monitoring : Employ TLC or HPLC to track reaction progress and optimize solvent systems (e.g., ethyl acetate/hexane gradients) .

What analytical techniques are critical for confirming the compound’s structural integrity?

- X-ray crystallography : Use SHELXL for refinement of high-resolution crystal structures, particularly for resolving torsional angles in the triazole-oxadiazole linkage .

- NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., quinoline aromatic protons at δ 8.1–8.9 ppm, triazole CH at δ 7.5–8.0 ppm) and assess purity .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

How should researchers design initial biological activity assays for this compound?

- In vitro screening : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) and anticancer potential using MTT assays (IC50 in cancer cell lines like HeLa or MCF-7) .

- Targeted assays : Prioritize kinases or enzymes (e.g., HDACs) due to the quinoline scaffold’s known inhibitory effects. Use fluorescence-based enzymatic assays with positive controls .

Advanced Research Questions

How can conflicting bioactivity data between this compound and structural analogs be resolved?

- Comparative SAR analysis : Systematically modify substituents (e.g., methyl on oxadiazole vs. phenyl on triazole) and correlate changes with activity. For example, 3-methyl-1,2,4-oxadiazole may enhance metabolic stability compared to bulkier groups .

- Dose-response profiling : Re-evaluate IC50 values under standardized conditions (e.g., serum-free media to avoid protein-binding artifacts) .

- Computational docking : Model interactions with putative targets (e.g., ATP-binding pockets) to identify critical binding residues .

What strategies address challenges in crystallographic refinement of this compound?

- Twinning and disorder : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For disordered oxadiazole-methyl groups, apply ISOR/SADI restraints .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak electron density in flexible regions (e.g., ethyl linker) .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence (<5% discrepancy) .

How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

- Scaffold diversification : Synthesize analogs with isosteric replacements (e.g., 1,2,4-oxadiazole → 1,3,4-thiadiazole) to assess electronic effects .

- Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to identify critical steric/electrostatic regions. For example, the quinoline carbonyl may act as a hydrogen bond acceptor .

- Metabolic profiling : Incubate derivatives with liver microsomes to correlate structural features (e.g., methyl groups) with CYP450-mediated stability .

Methodological Considerations for Data Contradictions

How to reconcile discrepancies in biological assay reproducibility?

- Standardize protocols : Use identical cell passage numbers, serum batches, and incubation times. For enzymatic assays, pre-incubate enzymes with inhibitors to ensure equilibrium .

- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions across labs .

What statistical approaches are recommended for analyzing heterogeneous crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.